Qi‑Site Binding Confers Full Potency Against Atovaquone‑Resistant Parasites
ELQ-300 inhibits the Qi site of cytochrome bc1, whereas atovaquone inhibits the Qo site [1]. ELQ-300 retains complete activity against the ATV‑resistant Y268S mutant strain Tm90‑C2B, with an IC50 of 4.6 nM [2]. In contrast, atovaquone loses potency against this strain. Furthermore, ELQ-300‑resistant I22L Qi‑site mutants (D1 strain) exhibit a 35‑fold increase in ELQ-300 IC50 (160 nM) but remain fully sensitive to atovaquone [2].
| Evidence Dimension | IC50 against ATV‑resistant Y268S mutant P. falciparum |
|---|---|
| Target Compound Data | 4.6 nM (Tm90‑C2B) |
| Comparator Or Baseline | Atovaquone: inactive (resistant) |
| Quantified Difference | ELQ-300 retains full potency; ATV shows >100‑fold loss of activity |
| Conditions | 72‑h SYBR Green assay, P. falciparum Tm90‑C2B (chloroquine‑ and atovaquone‑resistant) |
Why This Matters
Procurement of ELQ-300 is essential for studies involving ATV‑resistant malaria, as no Qo‑site inhibitor can substitute.
- [1] Stickles AM, et al. Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria. Antimicrob Agents Chemother. 2016;60:4853-9. View Source
- [2] Stickles AM, et al. Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum. Antimicrob Agents Chemother. 2015;59:1977-82. View Source
